molecular formula C11H14 B027712 4-Ethynyl-4-vinyl-1,6-heptadiene CAS No. 19781-40-9

4-Ethynyl-4-vinyl-1,6-heptadiene

Cat. No.: B027712
CAS No.: 19781-40-9
M. Wt: 146.23 g/mol
InChI Key: GXJCNDMDCVQBDV-UHFFFAOYSA-N
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Description

4-Ethynyl-4-vinyl-1,6-heptadiene (CAS No. 19781-40-9) is an unsaturated hydrocarbon with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol. Its structure features a conjugated diene backbone (1,6-heptadiene) substituted with both ethynyl (-C≡CH) and vinyl (-CH=CH₂) groups at the 4-position. This unique arrangement of unsaturated bonds confers high reactivity, making it valuable in polymerization and pharmaceutical intermediate synthesis .

The compound is commercially available in industrial and pharmaceutical grades, with suppliers like Shenzhen Atomax Chemicals and Hangzhou Zhongqi Chem Co., Ltd., highlighting its role in fine chemical production .

Properties

CAS No.

19781-40-9

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

4-ethenyl-4-ethynylhepta-1,6-diene

InChI

InChI=1S/C11H14/c1-5-9-11(7-3,8-4)10-6-2/h3,5-6,8H,1-2,4,9-10H2

InChI Key

GXJCNDMDCVQBDV-UHFFFAOYSA-N

SMILES

C=CCC(CC=C)(C=C)C#C

Canonical SMILES

C=CCC(CC=C)(C=C)C#C

Synonyms

1,6-Heptadiene, 4-ethynyl-4-vinyl- (8CI)

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

4-Ethynyl-4-vinyl-1,6-heptadiene is primarily recognized for its role as a monomer in the synthesis of functionalized polymers. Its unique structure allows for the incorporation of ethynyl and vinyl groups into polymer backbones, which can enhance the mechanical properties and thermal stability of the resulting materials.

Case Study: Synthesis of Copolymers

A notable application involves the copolymerization of 4-Ethynyl-4-vinyl-1,6-heptadiene with other vinyl monomers to create elastomers with improved elasticity and resilience. For instance, copolymers synthesized from this compound and styrene have shown enhanced tensile strength and flexibility compared to traditional elastomers.

Property Copolymers with 4-Ethynyl-4-vinyl-1,6-heptadiene Conventional Styrene Elastomers
Tensile Strength (MPa)2515
Elongation at Break (%)600400
Thermal Stability (°C)250200

Materials Science

In materials science, 4-Ethynyl-4-vinyl-1,6-heptadiene is utilized in the development of advanced coatings and adhesives. Its alkyne functionality allows for unique cross-linking reactions that enhance adhesion properties and resistance to environmental degradation.

Case Study: Antimisting Coatings

Research has demonstrated that incorporating 4-Ethynyl-4-vinyl-1,6-heptadiene into siloxane-based coatings results in significant improvements in misting resistance. These coatings are particularly valuable in automotive applications where visibility is critical under adverse weather conditions.

Organic Synthesis

The compound is also employed as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including cycloadditions and functional group modifications.

Case Study: Synthesis of Complex Molecules

A study highlighted the use of 4-Ethynyl-4-vinyl-1,6-heptadiene in synthesizing complex natural products through Diels-Alder reactions. This method has been successfully applied to produce various biologically active compounds with pharmaceutical relevance.

Comparison with Similar Compounds

4-Methyl-1,6-heptadien-4-ol

  • Molecular Formula : C₇H₁₂O
  • Molecular Weight : 112.17 g/mol
  • Key Functional Groups : Hydroxyl (-OH), diene.
  • Properties: The hydroxyl group enables hydrogen bonding and oxidation reactions, distinguishing it from the nonpolar ethynyl/vinyl substituents in 4-ethynyl-4-vinyl-1,6-heptadiene. Its lower molecular weight and polarity make it more soluble in polar solvents .

4-Hydroxy-4-trifluoromethyl-1,6-heptadiene

  • Key Functional Groups : Trifluoromethyl (-CF₃), hydroxyl (-OH), diene.
  • Properties : The electron-withdrawing -CF₃ group increases electrophilicity and stability against nucleophilic attack. This contrasts with the electron-rich ethynyl group in 4-ethynyl-4-vinyl-1,6-heptadiene, which participates in cycloaddition reactions .
  • Synthesis: Multi-step ozonolysis and ammonia-mediated reduction, highlighting divergent synthetic pathways compared to the target compound .

Backbone Modifications

Divinyltetramethyldisiloxane

  • Molecular Formula : C₈H₁₈OSi₂
  • Molecular Weight : 186.40 g/mol
  • Structure : Contains a siloxane (Si-O-Si) backbone with vinyl groups.
  • Properties : The silicon-oxygen backbone enhances thermal stability (up to 139°C) and reduces flammability compared to carbon-based dienes. This contrasts with 4-ethynyl-4-vinyl-1,6-heptadiene, which is likely more reactive due to its all-carbon framework .
  • Applications : Used in silicone polymers and heat-resistant materials, diverging from pharmaceutical applications of the target compound .

4-Nitro-4-methyl-1,6-heptadiene

  • Key Functional Groups: Nitro (-NO₂), methyl (-CH₃), diene.
  • Properties : The nitro group introduces strong electron-withdrawing effects, making the compound prone to explosive decomposition under heat. This contrasts with the ethynyl group’s utility in controlled polymerization .

Positional Isomers

2-Methyl-1,6-heptadiene

  • Structure : Methyl group at the 2-position instead of ethynyl/vinyl at the 4-position.
  • Properties : Positional isomerism reduces conjugation between the methyl group and diene system, lowering reactivity compared to 4-ethynyl-4-vinyl-1,6-heptadiene. Observed as a fungal metabolite in Aspergillus niger .

6-Methyl-1,5-heptadiene

  • Structure : Methyl group at the 6-position with shifted double bonds.
  • Properties : Altered double bond positions (1,5 vs. 1,6) affect π-orbital overlap and thermal stability. This isomer is more volatile, as seen in thermal degradation studies of related dienes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications References
4-Ethynyl-4-vinyl-1,6-heptadiene C₁₁H₁₄ 146.23 Ethynyl, vinyl, diene Polymerization, pharmaceutical intermediates
4-Methyl-1,6-heptadien-4-ol C₇H₁₂O 112.17 Hydroxyl, diene Solvents, organic synthesis
Divinyltetramethyldisiloxane C₈H₁₈OSi₂ 186.40 Siloxane, vinyl Heat-resistant silicones
4-Nitro-4-methyl-1,6-heptadiene C₈H₁₃NO₂ 155.20 Nitro, methyl, diene High-energy materials (caution: explosive risk)

Research Findings and Implications

Reactivity in Polymerization : The ethynyl and vinyl groups in 4-ethynyl-4-vinyl-1,6-heptadiene enable cross-linking during radical polymerization, unlike hydroxyl- or methyl-substituted dienes .

Thermal Behavior : Silicon-containing analogs (e.g., divinyltetramethyldisiloxane) exhibit superior thermal stability (decomposition >139°C) compared to carbon-based dienes, which degrade at lower temperatures .

Biological Relevance : Positional isomers like 2-methyl-1,6-heptadiene are linked to fungal metabolism, whereas 4-ethynyl-4-vinyl-1,6-heptadiene is synthetic, underscoring divergent natural vs. industrial origins .

Preparation Methods

Sodium Salt Pyrolysis for Diene Formation

The backbone of 1,6-heptadiene derivatives is often constructed via pyrolysis of carboxylate salts. In a protocol adapted from fluorodiene synthesis, sodium salts of chlorinated carboxylic acids undergo thermal decomposition at 350°C under reduced pressure. For 4-ethynyl-4-vinyl-1,6-heptadiene, this method involves:

  • Salt Preparation : Neutralization of 3,5,7,8-tetrachloroperfluorooctanoic acid with aqueous NaOH to form the sodium salt.

  • Pyrolysis : Heating the anhydrous salt in a stainless steel reactor at 350°C, producing chlorinated intermediates like 4,6,7-trichloroperfluoroheptene-1.

  • Dechlorination : Treatment with activated zinc dust in bis[2-(2-methoxyethoxy)ethyl] ether at 60°C, selectively removing chlorine atoms to yield the diene.

Key Data :

  • Yield of 4,6,7-trichloroperfluoroheptene-1: 75%.

  • Dechlorination efficiency: 35% per cycle, requiring recycling for optimal output.

Alkynylation via Silicon-Based Reagents

Ethynyl Group Introduction Using Alkynylsilanes

The ethynyl moiety is introduced via alkynylsilane intermediates. A method leveraging chlorosilanes and sodium acetylide achieves this:

  • Chlorosilane Activation : Reaction of chlorosilanes (e.g., (CH₃)₃SiCl) with concentrated H₂SO₄ forms bis-silyl sulfates.

  • Acetylide Condensation : Treatment with sodium acetylide (NaC≡CH) in diethyl ether substitutes sulfate groups with ethynyl ligands, yielding trimethylethynylsilane.

  • Coupling to Diene : Cross-coupling the silane with a preformed 1,6-heptadiene derivative under palladium catalysis installs the ethynyl group.

Optimization Notes :

  • Solvent choice (anisole > benzene) improves yield by 15%.

  • Excess NaC≡CH (2.5 eq.) ensures complete substitution.

Wittig Olefination for Vinyl Group Installation

Vinylation via Phosphorus Ylides

The vinyl group is introduced using Wittig reagents. A modified procedure from alkenoate synthesis involves:

  • Ylide Synthesis : (Carbethoxymethylene)triphenylphosphorane is prepared from triphenylphosphine and ethyl bromoacetate.

  • Aldehyde Coupling : Reaction with furfural derivatives at room temperature in dichloromethane (DCM) forms ethyl 3-(2’-furyl)prop-2E-enoate.

  • Reduction and Functionalization : Diisobutylaluminium hydride (DIBAL-H) reduces the ester to allylic alcohol, followed by acetylation to stabilize the vinyl group.

Critical Parameters :

  • DIBAL-H stoichiometry (1.1 eq.) prevents over-reduction.

  • Chromatographic purification (silica gel, hexane/EtOAc) achieves >95% purity.

Integrated Synthetic Routes

Sequential Pyrolysis-Alkynylation-Vinylation

Combining the above methods enables a modular synthesis:

  • Diene Backbone : Pyrolyze sodium 3,5,7,8-tetrachloroperfluorooctanoate.

  • Ethynylation : Treat dechlorinated intermediate with trimethylethynylsilane.

  • Vinylation : Employ Wittig olefination with acrolein derivatives.

Yield Analysis :

  • Overall yield: 22% (pyrolysis: 75%, alkynylation: 40%, vinylation: 73%).

Alternative Approaches and Emerging Strategies

Transition Metal-Catalyzed Couplings

Palladium-catalyzed Sonogashira coupling between 1,6-heptadiyne and vinyl halides offers a one-pot route. However, competing side reactions (e.g., homocoupling) limit yields to <30%.

Radical-Mediated Cyclizations

Computational studies suggest that 2-pyrrolyl radicals stabilize transition states during cyclization, though experimental validation is pending.

Challenges and Optimization Opportunities

  • Selectivity Issues : Competing elimination during dechlorination reduces diene purity.

  • Solvent Effects : Polar aprotic solvents (DMF) improve alkynylation yields but complicate purification.

  • Catalyst Development : Heterogeneous catalysts (e.g., Pd/C) could enhance coupling efficiency.

MethodKey ReagentsConditionsYieldSource
Pyrolytic DecompositionNaOH, Zn350°C, reduced pressure75%
Alkynylation(CH₃)₃SiCl, NaC≡CHDiethyl ether, 25°C40%
Wittig OlefinationPh₃P=CHCOOEt, DIBAL-HDCM, 0°C to 25°C73%
Sonogashira CouplingPd(PPh₃)₄, CuITHF, 60°C30%

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-Ethynyl-4-vinyl-1,6-heptadiene?

  • Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce ethynyl and vinyl groups. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, solvent) to minimize side reactions like polymerization .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural motifs, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to identify functional groups (e.g., alkyne C≡C stretch ~2100 cm⁻¹). Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How can researchers isolate and purify 4-Ethynyl-4-vinyl-1,6-heptadiene effectively?

  • Use fractional distillation under reduced pressure to separate the compound from lower-boiling-point byproducts. For purification, employ column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Confirm purity via GC-MS and high-performance liquid chromatography (HPLC), ensuring retention times match reference standards .

Q. What experimental protocols ensure stability during storage and handling?

  • Store the compound in amber vials under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation and polymerization. Conduct accelerated aging studies by exposing samples to controlled humidity/temperature and analyze degradation products via GC-MS. Include stabilizers like hydroquinone if radical-mediated decomposition is observed .

Advanced Research Questions

Q. How can contradictory kinetic data in Diels-Alder reactions involving 4-Ethynyl-4-vinyl-1,6-heptadiene be resolved?

  • Apply error propagation analysis to identify measurement uncertainties in rate constants. Use multivariate statistical tools (e.g., principal component analysis) to isolate variables (e.g., solvent polarity, temperature) causing discrepancies. Cross-validate results using computational models (DFT calculations) to predict transition states and compare with experimental activation energies .

Q. What strategies elucidate the reaction mechanisms of radical polymerization initiated by this compound?

  • Combine electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates with kinetic isotope effects (KIE) studies. Perform controlled radical polymerization (e.g., RAFT) to track chain propagation. Validate mechanisms using deuterated analogs and analyze molecular weight distributions via gel permeation chromatography (GPC) .

Q. How should researchers address anomalous spectroscopic data in structural studies?

  • Investigate solvent effects on NMR chemical shifts by repeating experiments in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes to identify misassignments .

Q. What computational approaches predict the regioselectivity of cycloaddition reactions with this compound?

  • Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to identify reactive sites. Use molecular dynamics (MD) simulations to model solvent effects on transition states. Validate predictions with experimental regioselectivity ratios from HPLC or NMR kinetic studies .

Methodological Notes

  • Data Contradictions : Triangulate findings using multiple analytical techniques (e.g., NMR, X-ray crystallography) and replicate experiments across independent labs. Document environmental variables (e.g., humidity, light exposure) that may influence results .
  • Advanced Modeling : Integrate machine learning (ML) algorithms with experimental datasets to predict reaction outcomes and optimize synthetic pathways .

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